molecular formula C13H11F3N2O2S B2435487 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide CAS No. 343376-03-4

3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide

Cat. No.: B2435487
CAS No.: 343376-03-4
M. Wt: 316.3
InChI Key: QCZYAFUFZRQIOK-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further linked to a thiophene ring through an oxy linkage

Scientific Research Applications

3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide has several applications in scientific research:

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 3-(trifluoromethyl)benzyl alcohol, which is then converted to 3-(trifluoromethyl)benzyl bromide. This intermediate is reacted with 2-thiophenecarbohydrazide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form corresponding alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzyl bromide
  • 3-(Trifluoromethyl)benzaldehyde
  • 3-(Trifluoromethyl)benzonitrile

Uniqueness

3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide is unique due to the presence of both the trifluoromethyl group and the thiophene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-3-1-2-8(6-9)7-20-10-4-5-21-11(10)12(19)18-17/h1-6H,7,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZYAFUFZRQIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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